
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce corresponding alcohols.
Scientific Research Applications
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group and bromine atom facilitate binding to active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability . This allows the compound to effectively modulate biological pathways and exert its effects.
Comparison with Similar Compounds
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone: This compound lacks the amino group, which affects its reactivity and biological activity.
3-Amino-4-bromobenzotrifluoride: This compound has a similar trifluoromethyl and bromine substitution pattern but differs in the position of the amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Properties
Molecular Formula |
C9H7BrF3NO |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
1-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF3NO/c1-4(15)6-2-5(10)3-7(8(6)14)9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
RBBKJZANCPKSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


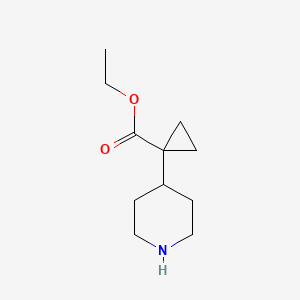
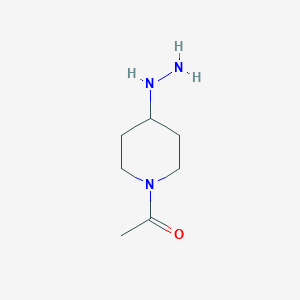

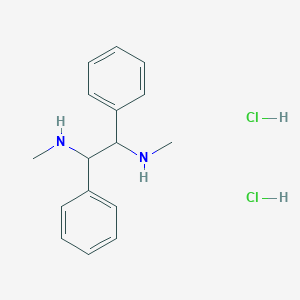
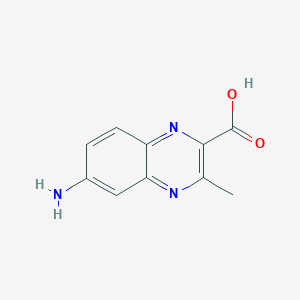
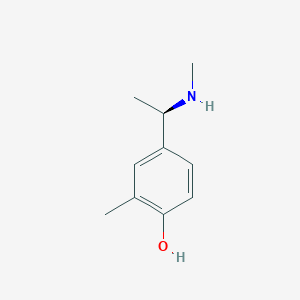
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
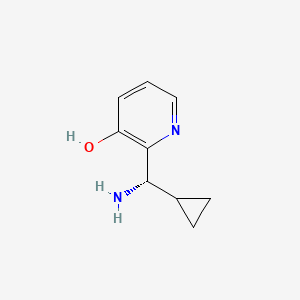
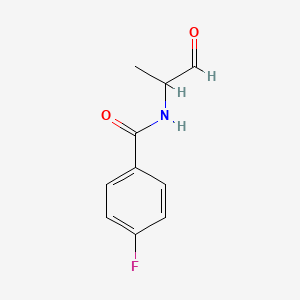
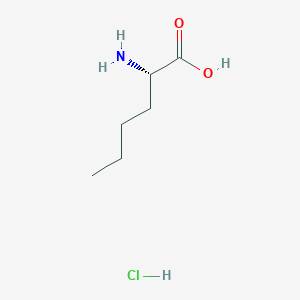
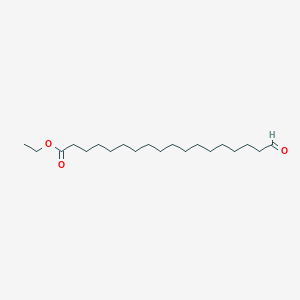

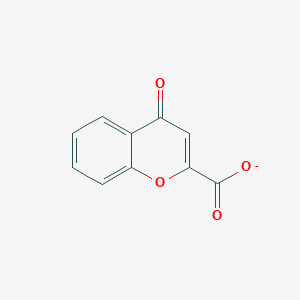
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
